4-(Phenyltellanyl)benzonitrile
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Overview
Description
4-(Phenyltellanyl)benzonitrile is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenyltellanyl)benzonitrile typically involves the reaction of benzonitrile with a phenyltellurium reagent. One common method is the nucleophilic aromatic substitution reaction, where a phenyltellurium halide reacts with benzonitrile under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is usually maintained between 50°C and 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Phenyltellanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; reaction temperature0°C to 25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0°C to 50°C.
Substitution: Amines, thiols; reaction temperature50°C to 100°C; basesodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurium hydrides or tellurium-free aromatic compounds.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
4-(Phenyltellanyl)benzonitrile has several scientific research applications:
Biology: Studied for its potential antioxidant properties and its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(Phenyltellanyl)benzonitrile involves its interaction with biological molecules and pathways. The tellurium atom can participate in redox reactions, modulating oxidative stress and influencing cellular signaling pathways. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenyltellanyl)phenol
- 4-(Phenyltellanyl)aniline
- 4-(Phenyltellanyl)benzaldehyde
Uniqueness
4-(Phenyltellanyl)benzonitrile is unique due to its combination of a tellurium atom with a benzonitrile moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
105851-02-3 |
---|---|
Molecular Formula |
C13H9NTe |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
4-phenyltellanylbenzonitrile |
InChI |
InChI=1S/C13H9NTe/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H |
InChI Key |
XXIUJRNIOGFUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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